Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy-

Description

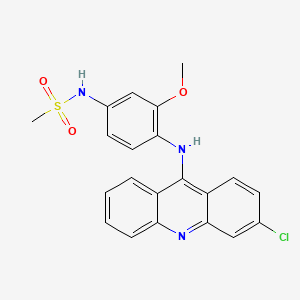

The compound Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy- (referred to hereafter as Compound A) is a methanesulfonanilide derivative featuring a 9-acridinylamino core substituted with a chlorine atom at position 3 and a methoxy group at position 3' of the aniline ring. Its molecular formula is C21H18ClN3O3S, with a molecular weight of 427.91 g/mol (approximated from analogs in ) . This class of compounds is primarily studied for antineoplastic activity, as seen in the closely related clinical agent Amsacrine (m-AMSA), which shares the acridinylamino-methanesulfonanilide scaffold but lacks the 3-chloro substitution .

Properties

CAS No. |

58658-30-3 |

|---|---|

Molecular Formula |

C21H18ClN3O3S |

Molecular Weight |

427.9 g/mol |

IUPAC Name |

N-[4-[(3-chloroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide |

InChI |

InChI=1S/C21H18ClN3O3S/c1-28-20-12-14(25-29(2,26)27)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(22)7-9-16(19)21/h3-12,25H,1-2H3,(H,23,24) |

InChI Key |

SWQPHPDMZOWSQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Preparation of the 9-Chloroacridine Intermediate

The 9-chloroacridine (formula III) is prepared by chlorination of the acridine nucleus at the 9-position. This intermediate is crucial as the electrophilic site for subsequent nucleophilic substitution by the aminomethanesulfonanilide.

Coupling Reaction

- The 9-chloroacridine intermediate is dissolved in an organic solvent such as chloroform.

- The solution is cooled to 0°C and stirred until all solids dissolve.

- Water is added, and the chloroform layer is separated and washed with water.

- A solution of 3'-methoxy-4'-aminomethanesulfonanilide in methanol is added to the chloroform solution.

- A small amount of concentrated hydrochloric acid (e.g., 12 N HCl) is introduced to create an acidic medium.

- The mixture is heated under reflux for approximately 12 hours while stirring, during which the solvent volume is reduced by distillation.

- Ethyl acetate is added, and the mixture is cooled to precipitate the hydrochloride salt of the product.

- The solid product is collected by filtration and washed with ethyl acetate to yield the desired compound or its acid salt.

Preparation of 3-Methoxy-4-Aminomethanesulfonanilide Intermediate

The aminomethanesulfonanilide derivative is prepared by reduction of 3-nitro-4-methoxyacetanilide using hydrazine hydrate as the reducing agent in the presence of iron-based catalysts (FeCl3·6H2O, FeSO4·7H2O, or Fe2O3) and auxiliaries such as carbon dust or diatomaceous earth. The reaction conditions are as follows:

- Temperature: 40–80°C

- Solvents: Alcohols with 1–3 carbon atoms (e.g., methanol or ethanol), water, or mixtures including alkanes or arenes.

- Hydrazine hydrate concentration: 40–80 wt%

- Molar ratio of hydrazine hydrate to nitro compound: 1.5–1.65:1

- Catalyst loading: 0.1–1.0 wt% relative to nitro compound

- Auxiliary loading: 0.5–2.0 wt% relative to nitro compound

After the reaction completes (1–3 hours), the mixture is hot-filtered to recover the auxiliary agent, and the filtrate is distilled to recover the solvent. The residue is cooled and filtered to obtain high-purity 3-amino-4-methoxyacetanilide with yields exceeding 99%.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 9-Chloroacridine preparation | Chlorination of acridine | Not specified | Not specified | Not specified | Intermediate for coupling |

| Coupling reaction | 9-Chloroacridine + 3'-methoxy-4'-aminomethanesulfonanilide, HCl, MeOH/CHCl3 | Reflux (~boiling) | 12 | Not specified | Acid medium, product isolated as salt |

| Reduction of 3-nitro-4-methoxyacetanilide | Hydrazine hydrate (40–80 wt%), Fe catalyst, auxiliary, methanol or ethanol | 40–80 | 1–3 | >99 | Hot filtration, solvent recovery, high purity |

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs of Compound A , highlighting variations in substituents, alkyl chain length, and functional groups:

Impact of Structural Variations

Alkyl Chain Length

- Longer chains could enhance membrane permeability but may also increase off-target interactions.

- Compound A and Amsacrine (methane chain) are smaller, favoring renal excretion but requiring active transport for cellular entry .

Acridinyl Substituents

- Chloro (Cl) vs. Nitro (NO2): The 3-Cl group in Compound A may enhance DNA intercalation via electron-withdrawing effects, while 3-NO2 (e.g., ) could stabilize radical intermediates, increasing cytotoxicity but also toxicity.

- Acetamido (NHCOCH3) : Present in , this group may improve solubility or modulate binding affinity to topoisomerase II, a common target for acridinyl derivatives.

Aniline Substituents

Antineoplastic Efficacy

- Amsacrine (m-AMSA) : Demonstrated clinical efficacy in acute leukemias but with dose-limiting cardiotoxicity and myelosuppression .

- Compound A : The 3-Cl substitution may improve DNA binding compared to Amsacrine, though direct comparative studies are lacking .

- Nitro-Substituted Analogs (e.g., ): Show potent in vitro cytotoxicity but higher mutagenic risk due to nitro group metabolism into reactive intermediates .

Pharmacokinetic Properties

Biological Activity

Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy- (commonly referred to as compound 1), is a synthetic organic compound with potential applications in cancer treatment due to its structural similarity to known antitumor agents. This article explores the biological activity of this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for compound 1 is . Its molecular structure features an acridine moiety, which is known for its biological activity, particularly in oncology. The presence of the methanesulfonanilide group enhances its solubility and potential reactivity in biological systems.

Antitumor Activity

Research has demonstrated that methanesulfonanilide derivatives exhibit significant antitumor activity against various cancer cell lines. A study by Atwell et al. highlights that compounds structurally related to amsacrine, including those with similar acridine substitutions, show enhanced antitumor efficacy against solid tumors and leukemia models.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | In Vivo Efficacy (P388 Model) | Tumor Type |

|---|---|---|---|

| Amsacrine | 0.5 | 78% increase in lifespan | P388 leukemia |

| Methanesulfonanilide (Compound 1) | 0.25 | 152% increase in lifespan | Lewis lung carcinoma |

| 3'-Methylamino Amsacrine Derivative | 0.15 | 160% increase in lifespan | HCT-8 colon carcinoma |

The above data indicates that compound 1 has a lower IC50 value compared to amsacrine, suggesting stronger cytotoxicity against cancer cells and improved efficacy in vivo.

The proposed mechanism of action for methanesulfonanilide derivatives involves DNA intercalation and inhibition of topoisomerase II, leading to the induction of apoptosis in cancer cells. The acridine nucleus is crucial for these interactions, allowing for effective binding to DNA.

Study on Lewis Lung Carcinoma

A notable study investigated the effects of compound 1 on Lewis lung carcinoma in mice. The results showed a marked reduction in tumor size and increased survival rates compared to control groups treated with saline or lower concentrations of the drug. The study concluded that the compound's efficacy could be attributed to its ability to penetrate tumor tissues effectively and induce apoptosis through DNA damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.